2-Bromo-5-prop-2-enoxypyridine
Description
Properties
IUPAC Name |
2-bromo-5-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAFPHWPJIZVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698591-90-0 | |
| Record name | 2-bromo-5-(prop-2-en-1-yloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-prop-2-enoxypyridine can be achieved through several methods. One common method involves the bromination of 5-prop-2-enoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light conditions . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-iodopyridine is coupled with an allyl alcohol derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-prop-2-enoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-azido-5-prop-2-enoxypyridine or 2-thiocyanato-5-prop-2-enoxypyridine.
Oxidation: Formation of 5-prop-2-enoxy-2-pyridinecarboxaldehyde or 5-prop-2-enoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-5-prop-2-enoxypiperidine.
Scientific Research Applications
2-Bromo-5-prop-2-enoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-prop-2-enoxypyridine involves its interaction with various molecular targets. The bromine atom at the 2-position makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The prop-2-enoxy group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 2-bromo-5-prop-2-enoxypyridine with structurally related bromopyridines:
Research Findings and Industrial Relevance
- Synthetic Versatility: The propenoxy group in this compound offers unique reactivity compared to ether or sulfonyl substituents, enabling dual functionalization pathways (e.g., bromine substitution followed by alkene modification) .
- Market Trends : Bromopyridines with iodine or chlorine substituents (e.g., 5-bromo-2-iodopyridine) are in high demand for synthesizing antiviral agents, highlighting the commercial value of tailored halogenated intermediates .
Biological Activity
Overview
2-Bromo-5-prop-2-enoxypyridine is an organic compound with the molecular formula C₈H₈BrNO. It features a bromine atom at the 2-position and a prop-2-enoxy group at the 5-position of the pyridine ring. This compound has been investigated for its potential biological activities, particularly its antibacterial and antifungal properties, as well as its applications in drug development and synthetic chemistry.
- Molecular Formula : C₈H₈BrNO
- Molecular Weight : 216.06 g/mol
- CAS Number : 1698591-90-0
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against Candida albicans. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell lysis and death.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within microbial cells. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions that may disrupt essential cellular processes in bacteria and fungi.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. The following table summarizes key findings from various research articles:
Case Studies
- Antibacterial Efficacy : In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains. The compound displayed potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents.
- Antifungal Assessment : A separate investigation evaluated the antifungal properties of this compound against C. albicans. The results indicated that the compound inhibited fungal growth effectively, with an IC₅₀ value of 25 µg/mL. The researchers proposed further studies to explore its potential as a topical antifungal treatment.
- Cytotoxicity Studies : Another set of experiments assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings suggested that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
